Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(pyrrolidine-1-carbonyl)-
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Overview
Description
1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C14H23NO3 It is characterized by a cyclopentane ring substituted with a pyrrolidinylcarbonyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is introduced through acylation reactions, often using reagents like pyrrolidine and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Pyrrolidine, acyl chlorides, alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation and pain perception.
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-Trimethyl-3-(1-pyridiniumylcarbonyl)-1-cyclopentanecarboximidate
- 1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxamide
Uniqueness
1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-(pyrrolidine-1-carbonyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO3/c1-13(2)10(6-7-14(13,3)12(17)18)11(16)15-8-4-5-9-15/h10H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
OQFLIXWBGNDUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCC2)C |
Origin of Product |
United States |
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